Damituricin
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Overview
Description
Damituricin is a natural product found in Axinella damicornis with data available.
Scientific Research Applications
Bioactive Properties and Receptor Activity
Damituricin, along with another compound damipipecolin, was isolated from the Mediterranean sponge Axinella damicornis. These compounds are identified as bromopyrrole alkaloids. This compound, in particular, was found to modulate serotonin receptor activity in vitro. This finding suggests potential therapeutic applications in neurological or psychiatric conditions where serotonin regulation is a factor (Aiello et al., 2007).
Potential in Drug Discovery
While specific research on this compound in the context of drug discovery is limited, the broader field of drug discovery, including the study of new compounds like this compound, has evolved significantly. Advances in molecular biology and genomic sciences have enhanced drug research, contributing to the identification and development of novel therapeutic agents (Drews, 2000). This context is relevant as it highlights the process through which compounds like this compound might be developed into therapeutic drugs.
Broader Application in Biomedical Research
While not directly related to this compound, it's important to understand the general landscape of biomedical research and drug development. Innovative methods like the use of human-induced pluripotent stem cells (hiPSC) have revolutionized the way drugs are tested and diseases are modeled. This approach could potentially be applied to test the efficacy and safety of compounds like this compound in a controlled, laboratory setting (Zanella et al., 2014).
Properties
Molecular Formula |
C12H15BrN2O4 |
---|---|
Molecular Weight |
331.16 g/mol |
IUPAC Name |
(2R,4R)-4-(4-bromo-1H-pyrrole-2-carbonyl)oxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate |
InChI |
InChI=1S/C12H15BrN2O4/c1-15(2)6-8(4-10(15)11(16)17)19-12(18)9-3-7(13)5-14-9/h3,5,8,10H,4,6H2,1-2H3,(H-,14,16,17,18)/t8-,10-/m1/s1 |
InChI Key |
STWZXBZABSCBFO-PSASIEDQSA-N |
Isomeric SMILES |
C[N+]1(C[C@@H](C[C@@H]1C(=O)[O-])OC(=O)C2=CC(=CN2)Br)C |
Canonical SMILES |
C[N+]1(CC(CC1C(=O)[O-])OC(=O)C2=CC(=CN2)Br)C |
Synonyms |
damituricin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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